2-Allyl-5-hydroxy-4-methoxybenzaldehyde
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Overview
Description
2-Allyl-5-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O3 It is a derivative of benzaldehyde, featuring an allyl group, a hydroxyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde typically involves the reaction of appropriate phenolic precursors with allyl bromide under basic conditions. One common method includes the use of a phenolic compound, such as 2-hydroxy-4-methoxybenzaldehyde, which is reacted with allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone. The reaction is usually carried out at reflux temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The purification process often involves crystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-5-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 2-Allyl-5-hydroxy-4-methoxybenzoic acid.
Reduction: 2-Allyl-5-hydroxy-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Allyl-5-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the allyl group.
Eugenol (4-Allyl-2-methoxyphenol): Similar structure but has a phenol group instead of an aldehyde group.
Anisaldehyde (4-Methoxybenzaldehyde): Similar structure but lacks both the allyl and hydroxyl groups.
Uniqueness
2-Allyl-5-hydroxy-4-methoxybenzaldehyde is unique due to the presence of both an allyl group and a hydroxyl group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities that are not observed in its similar compounds .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-6-11(14-2)10(13)5-9(8)7-12/h3,5-7,13H,1,4H2,2H3 |
InChI Key |
LVCUXKHSEVMELI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC=C)C=O)O |
Origin of Product |
United States |
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